molecular formula C14H11N3S B1211829 4-phenyl-N-(3-pyridinyl)-2-thiazolamine

4-phenyl-N-(3-pyridinyl)-2-thiazolamine

Cat. No. B1211829
M. Wt: 253.32 g/mol
InChI Key: HNBKFOKGRVAMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(3-pyridinyl)-2-thiazolamine is an aminopyridine.

Scientific Research Applications

Dopaminergic Properties

A study by Jaén et al. (1990) explored the synthesis and pharmacological properties of 4-phenyl-N-(3-pyridinyl)-2-thiazolamine derivatives with central dopamine agonist properties. These compounds showed pronounced effects on the central nervous system, including dopamine synthesis inhibition and reversal of depression-like symptoms in animal models (Jaén et al., 1990).

Anticancer Potential

Redda and Gangapuram (2007) researched the anticancer activities of 1,3,4-oxadiazolyl tetrahydropyridines, which include compounds related to 4-phenyl-N-(3-pyridinyl)-2-thiazolamine. These novel compounds exhibited moderate cytotoxicity in MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Antimicrobial Activities

The antimicrobial properties of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole were investigated by El‐Emary, Al-muaikel, and Moustafa (2002). These compounds, related to 4-phenyl-N-(3-pyridinyl)-2-thiazolamine, showed potential in combating various bacterial strains (El‐Emary, Al-muaikel, & Moustafa, 2002).

Applications in Dye-Sensitized Solar Cells

Hua et al. (2014) developed organic photosensitizers for dye-sensitized solar cells (DSSCs) incorporating the thiadiazolo[3,4-c]pyridine unit, akin to 4-phenyl-N-(3-pyridinyl)-2-thiazolamine. These compounds enhanced light-harvesting properties and extended absorption spectra, demonstrating the potential of such structures in solar energy applications (Hua et al., 2014).

properties

Product Name

4-phenyl-N-(3-pyridinyl)-2-thiazolamine

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

4-phenyl-N-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11N3S/c1-2-5-11(6-3-1)13-10-18-14(17-13)16-12-7-4-8-15-9-12/h1-10H,(H,16,17)

InChI Key

HNBKFOKGRVAMQI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3

solubility

2.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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